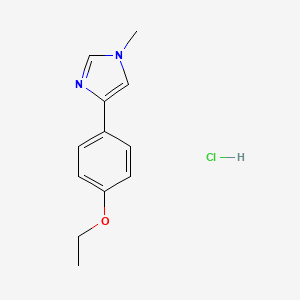
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a p-ethoxyphenyl group and a methyl group attached to the imidazole ring, with a hydrochloride salt form. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride typically involves the reaction of p-ethoxyphenyl hydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-ethoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
科学的研究の応用
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Imidazole: The parent compound with a simpler structure.
4-(p-ethoxyphenyl)imidazole: Lacks the methyl group present in Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride.
1-methylimidazole: Lacks the p-ethoxyphenyl group.
Uniqueness
This compound is unique due to the presence of both the p-ethoxyphenyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
40405-76-3 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
4-(4-ethoxyphenyl)-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-15-11-6-4-10(5-7-11)12-8-14(2)9-13-12;/h4-9H,3H2,1-2H3;1H |
InChIキー |
LJSKGFHNKWSNAY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



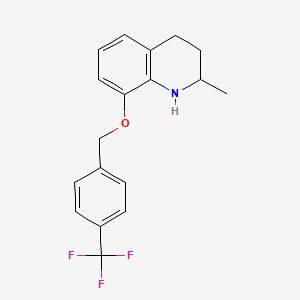
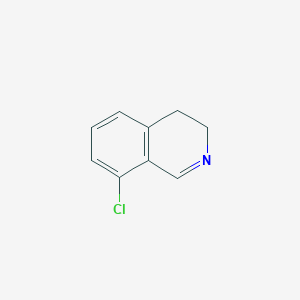
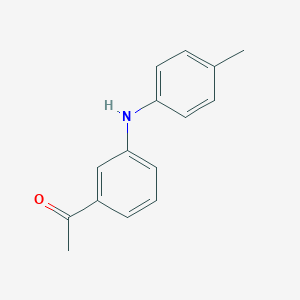

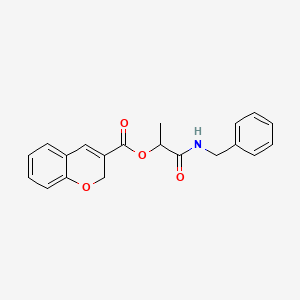
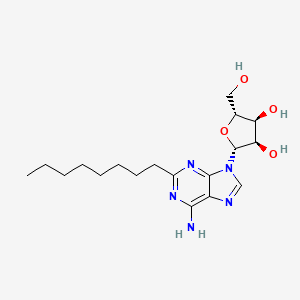
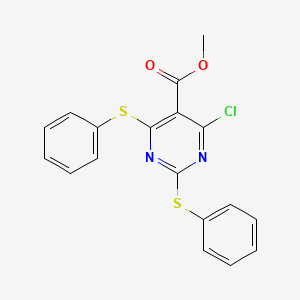
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
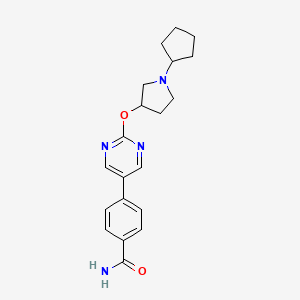
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
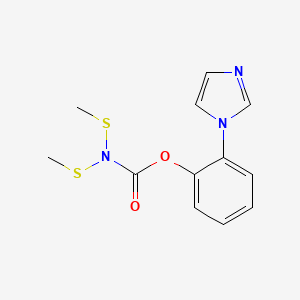
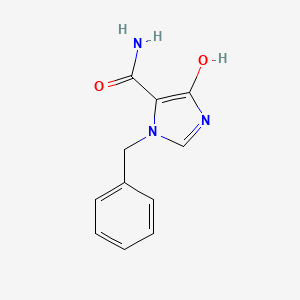
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
